4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene
Description
4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a nitro (-NO₂) group at position 1, a trifluoromethyl (-CF₃) group at position 2, and a difluoromethoxy (-OCF₂H) group at position 2.
Properties
Molecular Formula |
C8H4F5NO3 |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10)17-4-1-2-6(14(15)16)5(3-4)8(11,12)13/h1-3,7H |
InChI Key |
GQVDGWZABJYTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization of Benzene Derivatives
The compound is typically synthesized via sequential functionalization, starting from substituted benzene precursors. Two primary approaches dominate:
-
Nitration → Trifluoromethylation → Difluoromethylation
-
Trifluoromethylation → Nitration → Difluoromethylation
The choice of sequence depends on directing effects and compatibility of functional groups.
Detailed Preparation Methods
Substrate Preparation
Starting with 2-chlorobenzotrifluoride , nitration is performed using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The nitro group is introduced para to the trifluoromethyl group, yielding 1-nitro-2-(trifluoromethyl)-4-chlorobenzene .
Hydrolysis to Phenol
The chloro group is hydrolyzed to a phenol via refluxing with aqueous NaOH (10%) in ethanol (80°C, 12 h), producing 1-nitro-2-(trifluoromethyl)-4-hydroxybenzene (yield: 85–90%).
O-Difluoromethylation
The phenol undergoes difluoromethylation using bromo(difluoro)acetic acid (BrCF₂CO₂H) in DMF with K₂CO₃ (4 equiv) at room temperature (24 h):
Mechanism :
Substrate Synthesis
1-nitro-2-(trifluoromethyl)phenol is synthesized via nitration of 2-(trifluoromethyl)phenol using fuming HNO₃ in acetic anhydride (0°C, 2 h). The nitro group is introduced ortho to the hydroxyl group (yield: 75%).
Mechanochemical Difluoromethylation
A solvent-free, mechanochemical approach uses chlorodifluoromethyl phenyl sulfone as a difluorocarbene precursor:
Advantages :
Reaction Setup
S-(Difluoromethyl)sulfonium salt (1.2 equiv) reacts with 1-nitro-2-(trifluoromethyl)phenol in fluorobenzene using LiOH (2.2 equiv) at room temperature:
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 25°C |
| Functional Group | Nitro, CF₃, Halogens |
Industrial-Scale Synthesis
Large-Batch O-Difluoromethylation
A 25-gram scale synthesis of analogous difluoromethoxy compounds is achieved using BrCF₂CO₂H in a Schlenk flask:
Purification : Column chromatography (petroleum ether/ethyl acetate, 9:1).
Comparative Analysis of Methods
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Halogenation reactions often require halogenating agents like chlorine gas or bromine, along with a catalyst such as iron(III) chloride.
Major Products
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential biological activities, particularly in the development of pharmaceuticals. Its structural features allow it to interact with various biological targets, including enzymes and receptors. Research indicates that similar fluorinated compounds exhibit antitumor activity, with studies showing that modifications can enhance potency against cancer cell lines like HCT116 and OVCAR-8.
Materials Science
In materials science, 4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene serves as a building block for synthesizing advanced materials, including polymers and coatings. The stability and unique chemical properties imparted by fluorinated groups make it suitable for applications requiring durability and resistance to degradation .
Organic Synthesis
The compound is significant in organic synthesis as it can act as an intermediate in the preparation of more complex fluorinated compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to create derivatives with tailored properties for specific applications in both research and industry .
A. Antitumor Activity
Research has demonstrated that structurally similar compounds to 4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene exhibit notable antitumor properties. For instance, compounds with trifluoromethyl substitutions have shown IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as therapeutic agents.
B. Kinase Inhibition
Studies on related fluorinated compounds have highlighted their effectiveness as kinase inhibitors. Specific substitutions can enhance selectivity towards kinases involved in cancer signaling pathways, thus providing insights into their mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene is primarily influenced by its fluorinated groups. These groups enhance the compound’s lipophilicity and stability, allowing it to interact with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may further interact with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(Difluoromethoxy)-3-nitrobenzene (CAS 22236-07-3)
- Structure: Benzene with -OCF₂H (position 1) and -NO₂ (position 3).
- Key Differences : The absence of a trifluoromethyl group reduces lipophilicity compared to the target compound. The nitro group at position 3 instead of 1 may alter electronic distribution and regioselectivity in reactions.
- Applications : Primarily used as an intermediate in diamine synthesis (e.g., via SnCl₂ reduction, as in ) .
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene (CAS 954236-03-4)
Pesticide Derivatives: Oxyfluorfen and Nitrofluorfen
- Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene): Structure: Chlorine (position 2), ethoxy-nitrophenoxy (position 1), and -CF₃ (position 4). Applications: Herbicide with broad-spectrum activity. The nitro group enhances oxidative stability, while the trifluoromethyl group increases membrane permeability .
- Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene): Structure: Similar to oxyfluorfen but lacks the ethoxy group. Reactivity: Nitro group at position 1 facilitates electron-deficient aromatic substitution reactions .
Physicochemical and Electronic Properties
Table 1: Comparative Data for Selected Compounds
*Estimated using QSAR models for nitro- and trifluoromethyl-substituted aromatics .
Key Observations:
Lipophilicity: The trifluoromethyl group significantly increases Log P compared to non-fluorinated analogs. The target compound’s Log P (~2.8) balances solubility and membrane penetration, making it suitable for agrochemical use.
Electronic Effects : Nitro and trifluoromethyl groups create a strongly electron-deficient ring, favoring electrophilic substitution at meta/para positions. This contrasts with compounds like 1-(Difluoromethoxy)-3-nitrobenzene, where substituent positioning alters reactivity .
Biological Activity
4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula CHFNO and a molecular weight of approximately 257.11 g/mol. This compound is characterized by the presence of a nitro group and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities. The structural configuration enhances its reactivity, making it a subject of interest in medicinal chemistry and materials science.
The compound's synthesis can be achieved through various methods, often involving nucleophilic substitution reactions due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. These reactions typically result in derivatives that can be further functionalized, expanding the potential applications of this compound in biological systems.
Table 1: Similar Compounds and Their Properties
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | CHFNO | 0.96 |
| 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | CHFNO | 0.96 |
| 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene | CHFNO | 0.95 |
| 1-Fluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene | CHFNO | 0.95 |
Biological Activity
Research on the biological activity of fluorinated aromatic compounds, including 4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene, suggests various mechanisms of action. The presence of halogen atoms, particularly fluorine, can enhance interactions with biological targets due to their electronegative nature.
Enzyme Inhibition Studies
Studies have shown that similar compounds exhibit significant inhibition against various enzymes, including cholinesterases and cyclooxygenases. For instance, compounds with trifluoromethyl groups have been reported to engage in hydrogen bonding interactions with enzyme residues, enhancing their inhibitory effects.
Table 2: Inhibitory Effects on Enzymes
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | AChE | 10.4 |
| Compound B | BChE | 9.9 |
| Compound C | COX-2 | Moderate |
Cytotoxicity Assessments
Cytotoxicity studies have indicated that fluorinated compounds can exhibit varying degrees of toxicity against cancer cell lines. For example, in vitro assays demonstrated that certain derivatives showed significant cytotoxic effects against MCF-7 breast cancer cells.
Case Studies
Recent studies have focused on the optimization of compounds similar to 4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene for specific biological targets:
- Study on Cholinesterase Inhibition : A series of derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE). The most active compounds displayed IC50 values comparable to standard inhibitors like donepezil.
- Anti-inflammatory Activity : Compounds were assessed for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), showing promising results that suggest potential applications in treating inflammatory conditions.
Q & A
Q. What are the key synthetic routes for preparing 4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
Nitration : Introduce the nitro group at position 1 via nitration using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .
Trifluoromethylation : Install the trifluoromethyl group at position 2 using CF₃Cu or CF₃SiMe₃ under palladium catalysis .
Difluoromethoxy Introduction : React the intermediate with chlorodifluoromethane (ClCF₂H) in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .
Optimization : Use anhydrous solvents, inert atmospheres, and column chromatography for purification to achieve >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are expected?
- Methodological Answer :
- ¹⁹F NMR : Distinct signals for -OCF₂H (~-80 ppm) and -CF₃ (~-60 ppm) .
- ¹H NMR : Aromatic protons show splitting patterns due to adjacent substituents; nitro groups deshield protons at position 3 and 5 (δ ~8.2–8.5 ppm) .
- LC-MS : Molecular ion peak [M+H]⁺ at m/z 296.0 (calculated) with isotopic patterns confirming bromine-free composition .
- IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Drug Discovery : Acts as a scaffold for designing kinase inhibitors due to its electron-withdrawing groups enhancing binding to ATP pockets .
- Probe Development : Fluorine atoms enable ¹⁹F NMR-based studies of protein-ligand interactions .
- Metabolic Stability : The trifluoromethyl and difluoromethoxy groups reduce oxidative metabolism, improving pharmacokinetic profiles in preclinical models .
Advanced Research Questions
Q. How do the electron-withdrawing substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Nitro Group : Strongly deactivates the ring, directing NAS to the meta position (position 5) .
- Trifluoromethyl Group : Further deactivates the ring but stabilizes transition states via inductive effects, enabling reactions under milder conditions compared to non-fluorinated analogs .
- Experimental Design : Use kinetic studies with varying nucleophiles (e.g., NH₃, thiophenol) to map substituent effects on activation energy .
Q. What strategies resolve discrepancies in reported reaction yields during derivative synthesis under varying catalytic conditions?
- Methodological Answer :
- Parameter Screening : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMF vs. THF), and temperatures to identify optimal conditions .
- In-Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation and adjust reaction time .
- Case Study : For bromination, NBS/FeCl₃ in CCl₄ achieves >80% yield, while AlCl₃ may lead to side reactions (e.g., ring chlorination) .
Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) for this compound?
- Methodological Answer :
- DFT Calculations : Compute Fukui indices to identify electron-rich sites. For example, the para position to the nitro group (position 4) is most reactive in EAS .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for electrophile attack .
- Validation : Compare computational predictions with experimental iodination or sulfonation results .
Q. What is the mechanism behind the compound’s stability under acidic/basic conditions, and how do substituents contribute?
- Methodological Answer :
- Acidic Conditions : The nitro group stabilizes the ring against protonation, while trifluoromethyl resists hydrolysis. Stability confirmed via 48-hour exposure to 1M HCl (no degradation by HPLC) .
- Basic Conditions : Difluoromethoxy groups may undergo hydrolysis at pH >12; monitor via ¹⁹F NMR for loss of -OCF₂H signals .
- Substituent Synergy : Trifluoromethyl’s inductive effect reduces electron density, mitigating ring oxidation .
Safety and Handling
Q. What precautions are necessary when handling this compound, particularly concerning nitro and fluorine groups?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and face shield to prevent skin/eye contact with nitro compounds .
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts .
- Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C to prevent dioxin formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
